

In-Depth Technical Guide: N-Cyclohexylbenzamidine Solubility & Applications

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Compound of Interest

Compound Name: *N-Cyclohexylbenzamidine*

Cat. No.: B13888939

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Executive Summary

N-Cyclohexylbenzamidine (CAS: 19673-06-4) is a critical amidine intermediate used extensively in the synthesis of nitrogen-containing heterocycles, particularly 1,3,5-triazines and imidazoles.^{[1][2][3]} Its solubility profile is chemically distinct due to the basicity of the amidine functional group (

), which dictates a sharp solubility contrast between its free base and salt forms.

This guide provides a scientifically grounded analysis of **N-Cyclohexylbenzamidine**'s solubility in organic solvents, supported by experimental protocols for its synthesis and handling. It is designed for researchers requiring precise control over reaction medium selection and purification strategies.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the structural basis of **N-Cyclohexylbenzamide** is a prerequisite for predicting its solubility behavior. The molecule consists of a lipophilic cyclohexyl ring and a phenyl ring attached to a central amidine core.

Property	Data
IUPAC Name	N-Cyclohexylbenzenecarboximidamide
CAS Number	19673-06-4
Molecular Formula	
Molecular Weight	202.30 g/mol
Physical State	White to off-white crystalline solid
Basicity ()	~11.6 (Estimated for benzamide derivatives)
LogP	~2.5 - 3.0 (Lipophilic free base)

Structural Implications on Solubility

The molecule possesses a biphilic nature:

- **Hydrophobic Domain:** The cyclohexyl and phenyl rings drive solubility in non-polar and chlorinated solvents.
- **Hydrophilic/Basic Domain:** The amidine group () is a strong hydrogen bond donor/acceptor and a potent base. Protonation of this group (forming the hydrochloride salt) inverts the solubility profile, making the compound water-soluble and insoluble in non-polar organics.

Part 2: Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility for the Free Base form of **N-Cyclohexylbenzamide**.

Solvent Compatibility Table (Free Base)

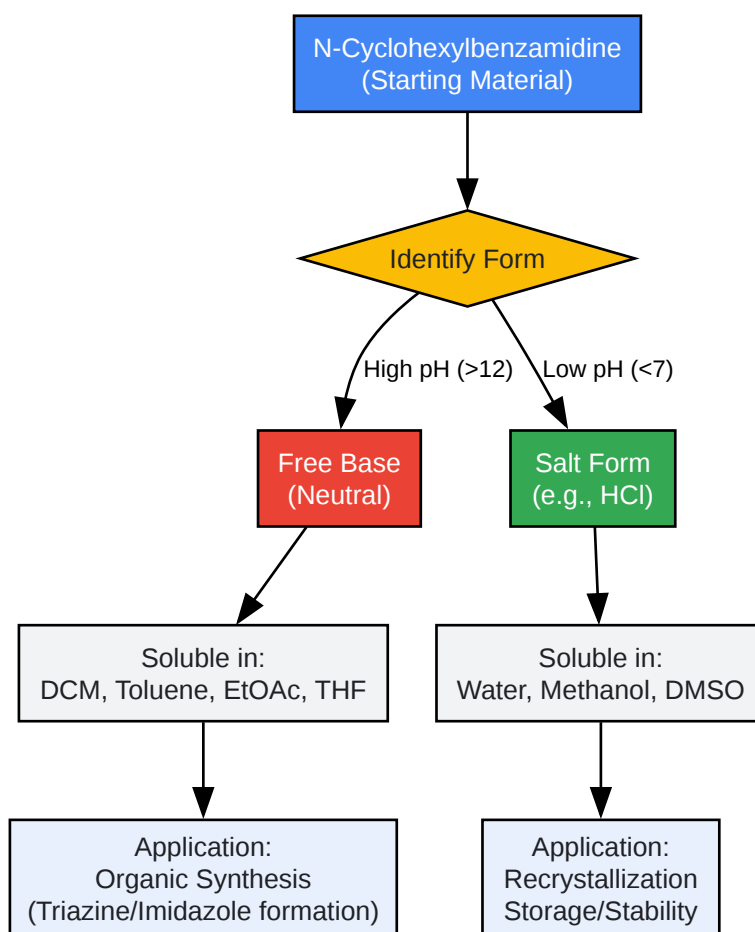
Solvent Class	Specific Solvent	Solubility Rating	Operational Notes
Chlorinated	Dichloromethane (DCM)	High	Excellent for extraction and initial dissolution.
Chlorinated	Chloroform	High	Alternative to DCM; good for NMR analysis.
Polar Aprotic	DMSO	High	Preferred for biological assays and high-temp reactions.
Polar Aprotic	DMF	High	Suitable for coupling reactions; difficult to remove.
Polar Protic	Ethanol / Methanol	High	Good for recrystallization (often with water as anti-solvent).
Aromatic	Toluene	Moderate/High	Ideal for high-temperature cyclization reactions.
Ethers	THF / Diethyl Ether	Moderate	Good solubility; often used in lithiation/substitution steps.
Aqueous	Water (pH > 12)	Low	Practically insoluble as a free base.
Aqueous	Water (pH < 7)	High	Dissolves rapidly by forming the salt (protonation).

Critical Distinction: Free Base vs. Salt

- Free Base: Soluble in DCM, Toluene, EtOAc. Use for organic synthesis and extractions.
- Hydrochloride Salt: Soluble in Water, Methanol. Precipitates from Ether, Acetone, Toluene.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the form of the compound and the intended application.



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Figure 1: Solubility decision tree for **N-Cyclohexylbenzamidinium** based on chemical form and application.

Part 4: Experimental Protocols

Protocol A: Synthesis via Pinner Reaction

This is the standard industrial and laboratory method for generating high-purity **N-Cyclohexylbenzamidine**.

Reaction Scheme:

- Imidate Formation: Benzonitrile + Ethanol + HCl

Ethyl benzimidate hydrochloride.

- Amidine Formation: Ethyl benzimidate HCl + Cyclohexylamine

N-Cyclohexylbenzamidine.

Step-by-Step Methodology:

- Preparation of Imidate:
 - Dissolve Benzonitrile (10 mmol) in anhydrous Ethanol (10 mL).
 - Cool to 0°C in an ice bath.
 - Bubble dry HCl gas through the solution for 30-60 minutes until saturation.
 - Seal the vessel and store at 4°C for 24 hours. The mixture typically solidifies (Pinner salt).
 - Precipitate with dry Diethyl Ether, filter, and dry in a desiccator.
- Conversion to Amidine:
 - Suspend the Ethyl benzimidate hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).
 - Add Cyclohexylamine (10 mmol) dropwise while stirring at room temperature.
 - Reflux the mixture for 3-6 hours. Monitor by TLC (DCM:MeOH 9:1).
 - Evaporate the solvent under reduced pressure.
- Work-up (Free Base Isolation):

- Dissolve the residue in Water (20 mL).
- Basify with 10% NaOH solution until pH > 12. The product will precipitate or oil out.
- Extract with Dichloromethane (3 x 20 mL).
- Dry organic layer over anhydrous
, filter, and concentrate.
- Recrystallization: Use hot Hexane/Toluene or Ethanol/Water to obtain white crystals.

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine exact solubility in a specific solvent (e.g., for formulation).

- Saturation: Add excess **N-Cyclohexylbenzamidine** (Free Base) to 5 mL of the target solvent in a sealed vial.
- Equilibration: Vortex for 10 minutes, then shake/stir at 25°C for 24 hours.
- Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
- Quantification:
 - Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial.
 - Evaporate the solvent (using a rotovap or nitrogen stream).
 - Weigh the dry residue.
 - Calculation: Solubility (mg/mL) = (Mass of residue) / 1.0 mL.

Part 5: Applications in Drug Discovery[4][5]

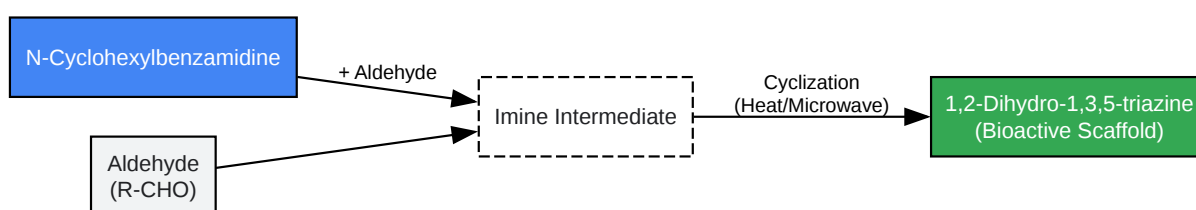
N-Cyclohexylbenzamidine serves as a versatile nucleophile in the synthesis of heterocycles.

[4]

- 1,3,5-Triazine Synthesis: Reacts with aldehydes or esters to form dihydro-1,3,5-triazines, which are scaffolds for dihydrofolate reductase inhibitors (antifungal/antimalarial agents).

- Imidazole Synthesis: Reacts with

-haloketones or 1,2-dibromobenzenes (via Palladium catalysis) to form fused imidazole derivatives used in fluorescence imaging and medicinal chemistry.



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Figure 2: Synthetic pathway for triazine derivatives using **N-Cyclohexylbenzamidinium**.

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